molecular formula C12H15Br2NO B13842647 2-(2-Amino-3,5-dibromophenyl)cyclohexanol

2-(2-Amino-3,5-dibromophenyl)cyclohexanol

Cat. No.: B13842647
M. Wt: 349.06 g/mol
InChI Key: XMVKIMCHCZXJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-3,5-dibromophenyl)cyclohexanol is a chemical compound known for its unique structure and properties. It is derived from 1,3,5-tribromobenzene and is used in various scientific and industrial applications. This compound is characterized by the presence of amino and dibromo groups attached to a phenyl ring, which is further connected to a cyclohexanol moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine and a suitable solvent, such as chloroform or methanol, under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3,5-dibromophenyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Amino-3,5-dibromophenyl)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds and inhibitors.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting respiratory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,5-dibromophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in the context of respiratory diseases, it acts as a secretolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved through the stimulation of surfactant synthesis and release by type II pneumocytes, which reduces mucus adhesion and improves transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(2-Amino-3,5-dibromophenyl)cyclohexanol is unique due to its cyclohexanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H15Br2NO

Molecular Weight

349.06 g/mol

IUPAC Name

2-(2-amino-3,5-dibromophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15Br2NO/c13-7-5-9(12(15)10(14)6-7)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4,15H2

InChI Key

XMVKIMCHCZXJTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=C(C(=CC(=C2)Br)Br)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.